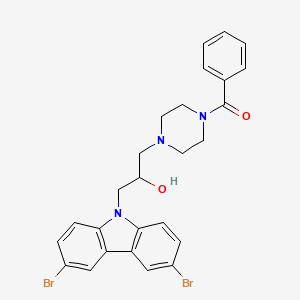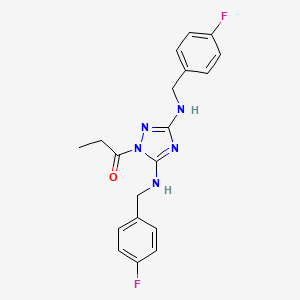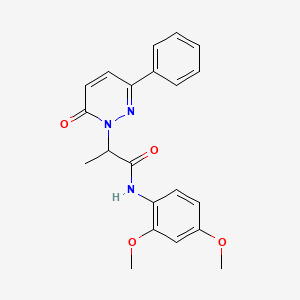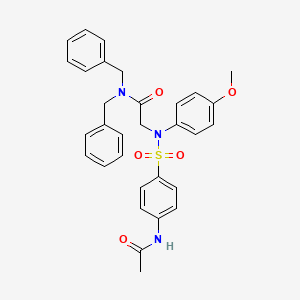![molecular formula C21H29N5O2S B5192128 N-[(3-benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]propan-2-amine](/img/structure/B5192128.png)
N-[(3-benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]propan-2-amine is a complex organic compound featuring an imidazole and pyrazole ring These heterocyclic structures are known for their significant roles in various biological and chemical processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]propan-2-amine involves multiple steps, starting with the formation of the imidazole and pyrazole rings. The imidazole ring can be synthesized through the cyclization of amido-nitriles, while the pyrazole ring is typically formed via the reaction of hydrazines with 1,3-diketones .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(3-benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new alkyl or aryl groups.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug development.
Medicine: The compound could be explored for its therapeutic potential, particularly in treating diseases where imidazole and pyrazole derivatives have shown efficacy.
Industry: It may be used in the development of new materials with specific properties, such as catalysts or sensors
Mécanisme D'action
The mechanism by which N-[(3-benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]propan-2-amine exerts its effects likely involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins. The imidazole and pyrazole rings are known to participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole Derivatives: Compounds like histidine and metronidazole share the imidazole ring structure and have various biological activities.
Pyrazole Derivatives: Compounds such as celecoxib and pyrazole itself are known for their anti-inflammatory and analgesic properties
Uniqueness
N-[(3-benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]propan-2-amine is unique due to the combination of both imidazole and pyrazole rings in its structure. This dual functionality may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
N-[(3-benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O2S/c1-5-29(27,28)21-22-12-20(26(21)15-18-9-7-6-8-10-18)16-25(17(2)3)14-19-11-23-24(4)13-19/h6-13,17H,5,14-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGIPXVXDRTQBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(N1CC2=CC=CC=C2)CN(CC3=CN(N=C3)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-fluorobenzenesulfonate](/img/structure/B5192053.png)
![N-[(3,4-dimethoxyphenyl)methyl]-3,4,5-triethoxybenzamide](/img/structure/B5192059.png)
![(1-{1-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B5192061.png)

![N-[3-(1H-indazol-1-yl)propyl]-2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)acetamide](/img/structure/B5192082.png)



![((2S)-1-{5-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-2-pyrrolidinyl)methanol](/img/structure/B5192104.png)
![METHYL 1-ACETYL-5-(4-ETHOXYPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE](/img/structure/B5192107.png)
![4-methyl-N-[(E)-3-(3-methylanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide](/img/structure/B5192132.png)

![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5192145.png)
![(5E)-5-[(4-methoxynaphthalen-1-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5192151.png)
